molecular formula C6H10ClNO3 B3038951 Chloromethyl morpholine-4-carboxylate CAS No. 93765-68-5

Chloromethyl morpholine-4-carboxylate

Cat. No.: B3038951
CAS No.: 93765-68-5
M. Wt: 179.6 g/mol
InChI Key: LHXLWSDJXYETLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl morpholine-4-carboxylate is a chemical compound with the molecular formula C6H10ClNO3 and a molecular weight of 179.6 g/mol . It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical applications. This compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl morpholine-4-carboxylate can be synthesized through a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The reaction typically involves the use of a base such as cesium carbonate (Cs2CO3) to facilitate the cyclization process . The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl morpholine-4-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted morpholine derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chloromethyl morpholine-4-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of chloromethyl morpholine-4-carboxylate involves its reactivity with various molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins, nucleic acids, and other biomolecules. This reactivity is mediated through the chloromethyl group, which can form covalent bonds with nucleophiles, leading to changes in the structure and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A parent compound of chloromethyl morpholine-4-carboxylate, widely used in organic synthesis and as a solvent.

    N-Methylmorpholine: A derivative of morpholine with a methyl group, used as a catalyst and reagent in organic reactions.

    4-Morpholinecarboxylic Acid: A related compound with a carboxylic acid group, used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

This compound is unique due to its chloromethyl group, which imparts distinct reactivity and versatility in chemical synthesis. This functional group allows for a wide range of chemical modifications, making it a valuable intermediate in the preparation of various derivatives and complex molecules .

Properties

IUPAC Name

chloromethyl morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO3/c7-5-11-6(9)8-1-3-10-4-2-8/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXLWSDJXYETLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201291222
Record name Chloromethyl 4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201291222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93765-68-5
Record name Chloromethyl 4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93765-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloromethyl 4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201291222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chloromethyl morpholine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Using chloroformic acid chloromethyl ester and morpholine as the raw materials, the same operation as the Example 101(1) gave the title compound as a crude product, and the crude product was used for the next reaction without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Morpholine (1 equiv.) is slowly added to a 0.1M solution of chloromethyl chloroformate (10 equiv.) in methylene chloride at low temperature. After 15 min at low temperature and a suitable time at 25° C. the reaction mixture is filtered and concentrated to dryness under reduced pressure. The residue is purified by flash chromatography giving chloromethyl morpholine-4-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloromethyl morpholine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Chloromethyl morpholine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Chloromethyl morpholine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Chloromethyl morpholine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Chloromethyl morpholine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Chloromethyl morpholine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.